m-PEG12-酸

描述

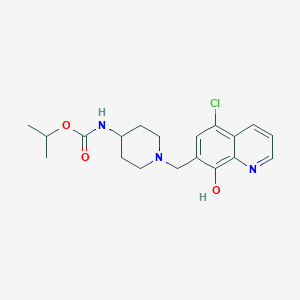

M-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of m-PEG12-acid can readily react with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond . This reaction increases the aqueous solubility of the resulting compound .Molecular Structure Analysis

The molecular formula of m-PEG12-acid is C26H52O14 . The InChI is 1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) . The Canonical SMILES is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O .Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG12-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction increases the aqueous solubility of the resulting compound .Physical And Chemical Properties Analysis

The molecular weight of m-PEG12-acid is 588.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 36 . The topological polar surface area is 148 Ų . The heavy atom count is 40 .科学研究应用

Drug Delivery Systems

m-PEG12-acid is often used in the development of drug delivery systems. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the delivery of drugs that are otherwise insoluble or poorly soluble in water.

Protein Pegylation

m-PEG12-acid can be used for the pegylation of proteins . Pegylation is a process where polyethylene glycol (PEG) is attached to proteins and other biomolecules to increase their solubility and decrease aggregation . This can improve the stability and bioavailability of therapeutic proteins.

Surface Modification

The hydrophilic nature of m-PEG12-acid makes it useful for surface modification . It can be used to create hydrophilic surfaces on a variety of materials, which can be beneficial in a range of applications, from medical devices to industrial processes.

Bioconjugation

m-PEG12-acid can be used for bioconjugation . This involves attaching the PEG to a biomolecule, such as a protein or antibody. This can enhance the properties of the biomolecule, such as its stability or solubility.

Synthesis of Dendrimers

m-PEG12-acid can be used in the synthesis of dendrimers, which are highly branched, star-shaped macromolecules with nanometer-scale dimensions. Dendrimers are used in a variety of applications, including drug delivery and in the creation of light-emitting diodes (LEDs).

Each of these applications takes advantage of the unique properties of m-PEG12-acid, including its hydrophilicity and its ability to form stable amide bonds with primary amine groups . This makes it a versatile tool in a variety of scientific research applications.

作用机制

Target of Action

m-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The primary target of m-PEG12-acid is primary amine groups . These primary amine groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acid of m-PEG12-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows m-PEG12-acid to link molecules together, hence its classification as a linker. The formation of the amide bond is a key interaction that results in the conjugation of the m-PEG12-acid to its target molecule.

Pharmacokinetics

The pharmacokinetics of m-PEG12-acid, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would be influenced by the specific molecules it is linked to. The hydrophilic peg spacer in m-peg12-acid is known to increase solubility in aqueous media , which could enhance its bioavailability.

Action Environment

The action, efficacy, and stability of m-PEG12-acid can be influenced by various environmental factors. For instance, the presence of primary amine groups and activators such as EDC or HATU is necessary for m-PEG12-acid to form amide bonds . Furthermore, the hydrophilic nature of the PEG spacer in m-PEG12-acid suggests that it may be more effective and stable in aqueous environments .

安全和危害

While specific safety and hazard information for m-PEG12-acid was not found, similar compounds like m-PEG12-amine have been noted to be very toxic if swallowed, irritating to skin, and pose a risk of serious damage to eyes . They are also toxic and pose a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn children .

未来方向

M-PEG12-acid is a PEG linker with a terminal carboxylic acid, which can react with primary amine groups to form a stable amide bond . This property makes it useful in the synthesis of PROTACs , which are a promising approach for the development of targeted therapy drugs . Therefore, the future directions of m-PEG12-acid could involve further exploration of its potential in drug development and targeted therapies .

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAKFNFKUHXFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG12-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)

![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)